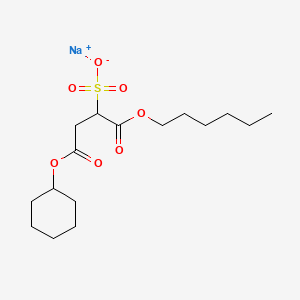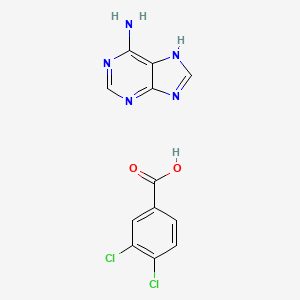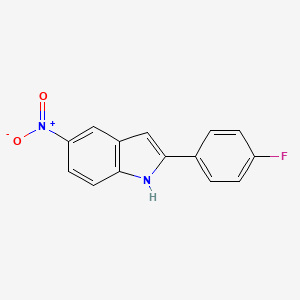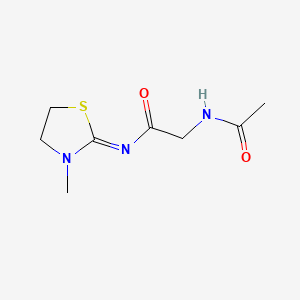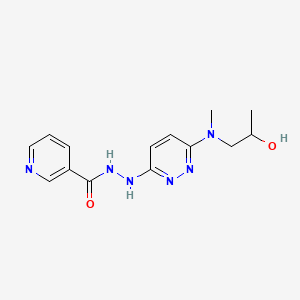
Nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide is a compound that belongs to the class of hydrazides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide typically involves the reaction of nicotinic acid hydrazide with 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Applications De Recherche Scientifique
Nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antihypertensive effects.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide involves its interaction with specific molecular targets in the body. It is believed to exert its antihypertensive effects by acting as a peripheral vasodilator, which helps to relax blood vessels and reduce blood pressure . The exact molecular pathways involved in this process are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic acid hydrazide: A precursor in the synthesis of the compound.
Isonicotinic acid hydrazide: Another hydrazide derivative with similar properties.
Pyridazinyl hydrazides: A class of compounds with related structures and potential biological activities.
Uniqueness
Nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide is unique due to its specific structure, which combines the properties of nicotinic acid and pyridazinyl hydrazides. This unique structure contributes to its potential as an antihypertensive agent and its versatility in various chemical reactions.
Propriétés
Numéro CAS |
65919-96-2 |
|---|---|
Formule moléculaire |
C14H18N6O2 |
Poids moléculaire |
302.33 g/mol |
Nom IUPAC |
N'-[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C14H18N6O2/c1-10(21)9-20(2)13-6-5-12(16-18-13)17-19-14(22)11-4-3-7-15-8-11/h3-8,10,21H,9H2,1-2H3,(H,16,17)(H,19,22) |
Clé InChI |
KINVQBONDSECSU-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(C)C1=NN=C(C=C1)NNC(=O)C2=CN=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
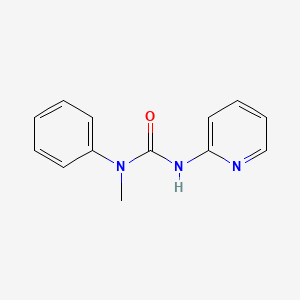
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
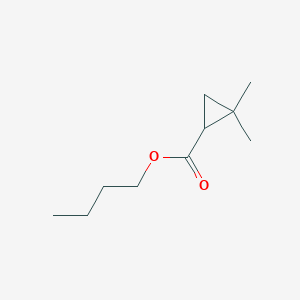



![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)
